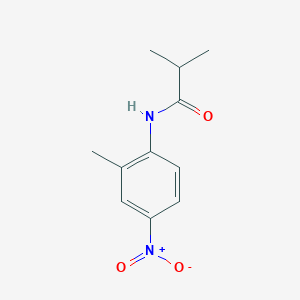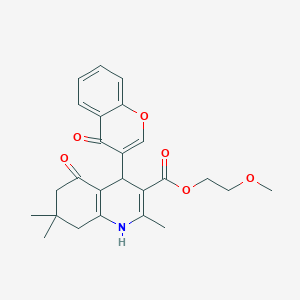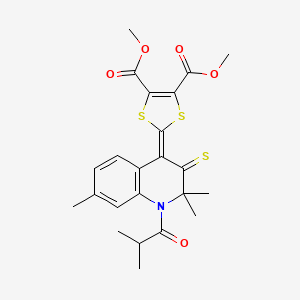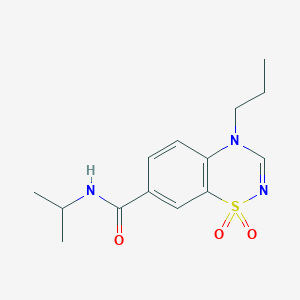
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as Sulfasalazine, is a drug that has been used for several decades to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized to two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA), which have anti-inflammatory properties. In addition to its clinical applications, Sulfasalazine has also been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is not fully understood, but it is believed to involve the inhibition of several inflammatory pathways. N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is metabolized to sulfapyridine and 5-ASA, which have anti-inflammatory properties. Sulfapyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. 5-ASA has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to reduce the production of leukotrienes and prostaglandins, which are involved in the inflammatory response. In addition, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to increase the production of anti-inflammatory cytokines, such as IL-10.
实验室实验的优点和局限性
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its mechanism of action and clinical applications. It is also readily available and relatively inexpensive. However, there are also limitations to using N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments. In addition, the use of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee may be confounded by its metabolites, sulfapyridine and 5-ASA, which may have independent effects on the experimental outcome.
未来方向
There are several future directions for research on N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. One area of research is the development of new formulations of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee that may improve its effectiveness and reduce its side effects. Another area of research is the identification of new applications for N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee, such as in the treatment of other inflammatory conditions. Finally, there is a need for further research on the mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee and its metabolites, which may lead to the development of new drugs with similar or improved anti-inflammatory properties.
合成方法
The synthesis of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee involves the reaction of 4-aminobenzenesulfonamide with ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. The overall yield of the synthesis is approximately 60%.
科学研究应用
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been extensively studied for its clinical applications in the treatment of IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition to its clinical applications, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis.
属性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAQKBTGPZLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5052944.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5052987.png)


![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5053027.png)
![4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol](/img/structure/B5053035.png)
